Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Description
Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group, a 3-methyl substituent on the piperazine ring, and a 6-bromopyridin-2-yl moiety at the 4-position (Figure 1). This structure makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antipsychotics, and anticancer agents . The bromine atom at the pyridine’s 6-position facilitates further functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings), while the tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)13-7-5-6-12(16)17-13/h5-7,11H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIURCKRLLOHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=CC=C2)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine intermediate.
Addition of the Tert-butyl Group: The tert-butyl group is added through a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Anticancer Research
One of the primary applications of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is in the development of anticancer agents. It serves as an intermediate in the synthesis of compounds like Palbociclib, a cyclin-dependent kinase inhibitor used for treating breast cancer.
| Compound Name | Target Disease | Mechanism of Action |
|---|---|---|
| Palbociclib | ER-positive breast cancer | Inhibits CDK4/6, preventing cell cycle progression |
Neurological Studies
Research has indicated that derivatives of this compound may interact with dopamine receptors, making them potential candidates for treating neurological disorders such as schizophrenia or Parkinson’s disease.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar piperazine derivatives, suggesting that modifications to the brominated pyridine structure could enhance efficacy against various pathogens.
Case Study 1: Synthesis and Efficacy of Palbociclib
In a study published in Nature Reviews Drug Discovery, researchers synthesized this compound as part of the development process for Palbociclib. The compound demonstrated effective inhibition of cancer cell proliferation in vitro, leading to its eventual approval for clinical use in breast cancer therapy .
Case Study 2: Dopamine Receptor Interaction
A study published in Journal of Medicinal Chemistry investigated the binding affinity of various piperazine derivatives to dopamine receptors. The findings suggested that this compound had promising selectivity for D3 receptors, indicating its potential use in treating substance use disorders .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Substituents on the Piperazine Ring
- For example, (R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate (MW 356.27) demonstrates enhanced chiral specificity in receptor interactions compared to non-methylated derivatives .
- 2,2-Dimethylpiperazine Analogs : Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate (CAS 2402838-27-9) introduces additional steric bulk, which may reduce metabolic clearance but increase molecular weight (MW 398.29) .
Pyridine/Pyrimidine Substituents
Physicochemical Properties
Biological Activity
Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a compound of increasing interest in pharmaceutical research, particularly for its potential applications in cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈BrN₃O₂
- Molecular Weight : 328.21 g/mol
- CAS Number : 1065484-37-8
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. It acts as a potent inhibitor of cyclin-dependent kinases (CDKs), similar to the mechanism of action observed in ribociclib, which is used for treating ER-positive breast cancer .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 20 to 30 µM. The compound was found to induce apoptosis in these cells, evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Neuroprotection
Research involving SH-SY5Y neuroblastoma cells indicated that the compound reduced the levels of reactive oxygen species (ROS) when exposed to amyloid beta (Aβ) peptides. This suggests a potential mechanism for neuroprotection, possibly through the modulation of antioxidant pathways . In vivo studies further supported these findings, showing improved cognitive function in mouse models subjected to Aβ-induced neurotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling a bromopyridine derivative with a tert-butyl-protected piperazine precursor. Key steps include:
- Nucleophilic substitution : React tert-butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate with 6-bromo-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one in tetrahydrofuran (THF) under inert atmosphere. Use isopropyl magnesium chloride as a base at −5–10°C to activate the bromopyridine .
- Catalytic cross-coupling : Employ Pd catalysts (e.g., Pd₂(dba)₃ with XantPhos ligand) and cesium carbonate in 1,4-dioxane at 110°C for 12 hours to achieve yields >80% .
- Optimization Tips : Varying solvents (e.g., THF vs. 1,4-dioxane) and catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) can improve regioselectivity. Monitor reaction progress via TLC or HPLC-MS.
Q. How can the purity and identity of this compound be validated post-synthesis?
- Analytical Workflow :
- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) or preparative HPLC .
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and bromopyridine aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching the molecular formula (C₁₈H₂₄BrN₄O₂ requires m/z 431.1).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model the electronic environment of the bromine atom. The electron-withdrawing pyridine ring enhances electrophilicity at C6, favoring Suzuki-Miyaura couplings .
- Docking Studies : Assess steric hindrance from the 3-methylpiperazine group using MOE or AutoDock. The tert-butyl group may limit access to the active site in catalytic systems .
- Validation : Compare computed activation energies with experimental yields under varying conditions (e.g., Pd catalysts, ligands).
Q. How to resolve contradictions between NMR and SC-XRD data for stereochemical assignments?
- Case Study : If NMR suggests axial chirality but SC-XRD shows equatorial positioning:
- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility (e.g., piperazine ring inversion) .
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···π bonds) that stabilize specific conformers .
Q. What strategies enable selective functionalization of the piperazine ring without deprotecting the tert-butyl group?
- Approaches :
- Protection-Deprotection : Use Boc (tert-butyloxycarbonyl) as a transient protecting group during alkylation/acylation .
- Microwave-Assisted Synthesis : Shorten reaction times to minimize side reactions (e.g., tert-butyl cleavage under acidic conditions) .
Biological and Pharmacological Research
Q. How to design assays for evaluating this compound’s inhibition of kinase targets?
- Protocol :
- Kinase Activity Assays : Use ADP-Glo™ or TR-FRET to measure inhibition of Bruton’s tyrosine kinase (BTK) at varying concentrations (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging to track biodistribution in cancer models .
Q. What structural modifications enhance metabolic stability in vivo?
- SAR Insights :
- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-methyl position to reduce oxidative metabolism .
- Bromine Replacement : Substitute bromine with trifluoromethyl or boronic acid groups to improve solubility and reduce hepatic clearance .
Data Reproducibility and Reporting
Q. How to standardize crystallographic data reporting for derivatives of this compound?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
